1-(4-Methoxy-2-nitrophenyl)piperazine
Overview
Description
1-(4-Methoxy-2-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O3. It is a derivative of piperazine, a heterocyclic amine, and contains a methoxy group and a nitro group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxy-2-nitrophenyl)piperazine can be synthesized through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-methoxy-2-nitroaniline with piperazine. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Reduction: 1-(4-Amino-2-methoxyphenyl)piperazine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Methoxy-2-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects
Biological Studies: The compound is used in studies investigating its biological activity, including its potential as an enzyme inhibitor.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-nitrophenyl)piperazine involves its interaction with specific molecular targets. For example, when used as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperazine: Similar structure but lacks the methoxy group
1-(2-Chloro-4-nitrophenyl)piperazine: Contains a chloro group instead of a methoxy group
1-(4-Methoxyphenyl)piperazine: Lacks the nitro group
Uniqueness
1-(4-Methoxy-2-nitrophenyl)piperazine is unique due to the presence of both the methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBKMKNZGRREBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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